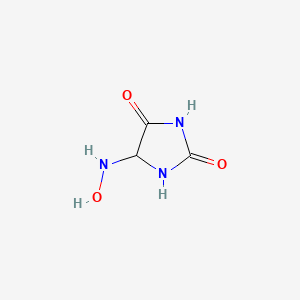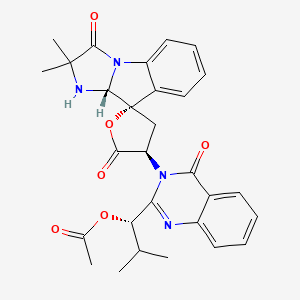
Deoxytryptoquivaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxytryptoquivaline is a mycotoxin produced by certain fungi, particularly those belonging to the genus Aspergillus. It is a secondary metabolite with a complex molecular structure, characterized by its unique spiro-furan-imidazo-indole framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxytryptoquivaline can be synthesized through a series of intricate organic reactions. The synthesis typically involves the construction of the spiro-furan-imidazo-indole core, followed by functional group modifications to achieve the final structure. Key steps include cyclization reactions, oxidation, and esterification .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Aspergillus species. The fungi are cultured under specific conditions that promote the production of the mycotoxin. Optimization of the fermentation parameters, such as pH, temperature, and nutrient availability, is crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxytryptoquivaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly at the indole ring, can lead to the formation of new analogs with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a model for studying complex organic synthesis and reaction mechanisms.
Biology: It is used to investigate fungal metabolism and the biosynthesis of secondary metabolites.
Wirkmechanismus
Deoxytryptoquivaline exerts its effects through several molecular targets and pathways. It is known to inhibit specific enzymes and interfere with cellular processes, leading to its biological activities. The exact mechanism involves binding to target proteins and disrupting their normal function, which can result in antiviral and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Deoxytryptoquivaline is part of a family of compounds known as tryptoquivalines. Similar compounds include:
- Tryptoquivaline A
- Deoxynortryptoquivaline
- O-deacetyl-tryptoquivaline A
- Epifiscalin E
Uniqueness: this compound is unique due to its specific structural features and the presence of the spiro-furan-imidazo-indole core. This structure imparts distinct biological activities and makes it a valuable compound for research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in various fields.
Eigenschaften
CAS-Nummer |
60676-57-5 |
|---|---|
Molekularformel |
C29H30N4O6 |
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
[(1S)-1-[3-[(3'R,3aR,4S)-2,2-dimethyl-1,2'-dioxospiro[3,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O6/c1-15(2)22(38-16(3)34)23-30-19-12-8-6-10-17(19)24(35)32(23)21-14-29(39-25(21)36)18-11-7-9-13-20(18)33-26(29)31-28(4,5)27(33)37/h6-13,15,21-22,26,31H,14H2,1-5H3/t21-,22+,26-,29+/m1/s1 |
InChI-Schlüssel |
IMOPNDYCCIZBPJ-STOWFVKWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Kanonische SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)OC3=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


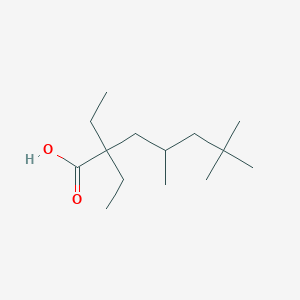
![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
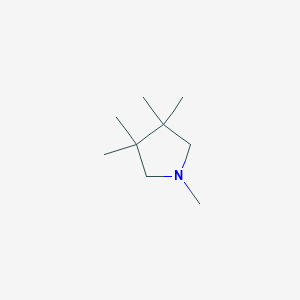
![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)
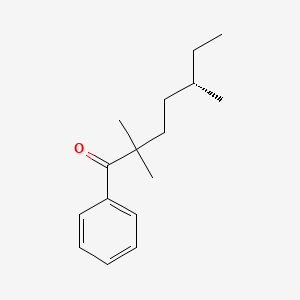
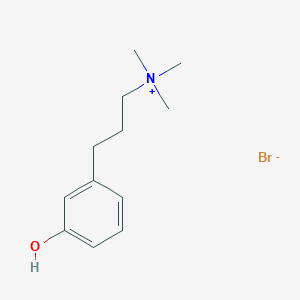
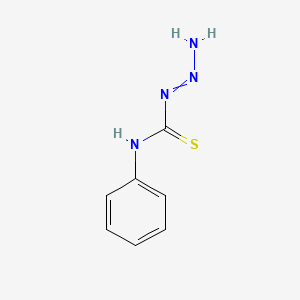
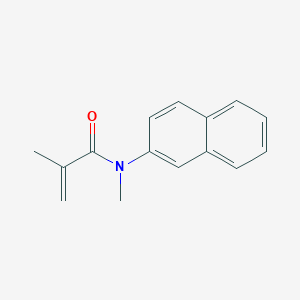
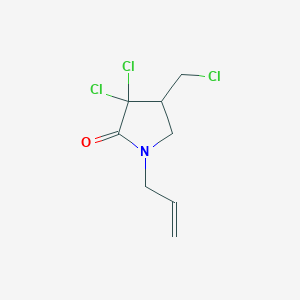
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

